molecular formula C14H8ClNO2 B1584417 N-(4-Chlorophenyl)phthalimide CAS No. 7386-21-2

N-(4-Chlorophenyl)phthalimide

Cat. No. B1584417
CAS RN: 7386-21-2
M. Wt: 257.67 g/mol
InChI Key: QKHKQJWODBAIMN-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)phthalimide is a chemical compound with the molecular formula C14H8ClNO2 . It is a solid at 20 degrees Celsius . It is used as a laboratory chemical .


Synthesis Analysis

The synthesis of N-substituted phthalimides, such as N-(4-Chlorophenyl)phthalimide, can be achieved via a Pd-catalyzed [4+1] cycloaddition reaction . Another common method for their synthesis involves the condensation of phthalic acids/anhydrides with primary amines .


Molecular Structure Analysis

The molecular weight of N-(4-Chlorophenyl)phthalimide is 257.67 . The compound is achiral and does not exhibit optical activity .


Chemical Reactions Analysis

Phthalimides, including N-(4-Chlorophenyl)phthalimide, can undergo various chemical reactions. For instance, they can participate in carbonylative cyclization of aromatic amides . They can also react with alkyl halides in ionic liquids in the presence of potassium hydroxide as a base .


Physical And Chemical Properties Analysis

N-(4-Chlorophenyl)phthalimide is a solid at 20 degrees Celsius . It has a molecular weight of 257.67 .

Scientific Research Applications

Antineoplastic Activities

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : Phthalimido-thiazolidine-2-4-dione derivatives, which could potentially include N-(4-Chlorophenyl)phthalimide, have been synthesized and evaluated for their antineoplastic activities against cancer cells .
  • Methods of Application : The compounds were tested in vitro, through cell cycle analysis and clonogenic assay .
  • Results : The synthesized compound FT-12 exhibited antiproliferative activity against Panc-1, Sk-mel-28, and PC-3 cells. It reduced the ability to form new clones and caused irreversibility in the cell cycle, inducing arrest in the S phase .

Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Activities

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : Phthalimide derivatives have been synthesized and evaluated for their in vitro anti-microbial, anti-oxidant and anti-inflammatory activities .
  • Methods of Application : The compounds were tested in vitro for their anti-microbial, anti-oxidant and anti-inflammatory activities .
  • Results : Compound 12 showed remarkable anti-microbial activity against Bacillus subtilis and Pseudomonas aeruginosa. Compounds 13b and 13c had anti-oxidant activity. Compound 17c showed the highest in vitro anti-inflammatory activity of the tested compounds .

Synthesis of Functionalized Phthalimides

  • Scientific Field : Organic Chemistry
  • Summary of Application : Phthalimides, including N-(4-Chlorophenyl)phthalimide, are a privileged structural motif frequently found in natural products, pharmaceuticals, and organic materials . The synthesis of functionalized phthalimides has presented long-standing challenges to the synthetic community .
  • Methods of Application : Different strategies have been exploited towards the construction of the phthalimide core beyond conventional routes, which include the carbonylative cyclization of aromatic amides, the carbonylative cyclization of o-dihaloarenes/o-haloarenes, the cyclization of isocyanate/isocyanide with arenes, cyclization involving maleimides, and miscellaneous synthesis .
  • Results : Most of the reactions discussed involve readily available starting materials, cheap catalysts, and are one-pot processes that are environmentally benign with operational simplicity . Some of the methodologies have been useful in the gram-scale synthesis of biologically active and fluorescent phthalimide frameworks .

Hypolipidemic and Anti-Inflammatory Activities

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : N-substituted phthalimides, including N-(4-Chlorophenyl)phthalimide, have been synthesized and their effects on reducing lipid levels and as acute anti-inflammatory agents in 3-month-old male Swiss mice were compared with phthalimide .
  • Methods of Application : The drugs were administered to determine the acute toxicity (LD 50 value). In addition, the acute anti-inflammatory activity was evaluated via carrageenan-induced edema .
  • Results : The derivative (5g) proved to be a more active hypolipidemic compound than phthalimide, at a dose level of 20 mg kg −1 day −1. The derivative (5g) reduced the plasmatic triglycerides and cholesterol levels by 54 and 41 %, respectively, while the percentages of reduction were 43 and 30 %, respectively, with phthalimide . The anti-inflammatory activity of compound (5b) was similar to ibuprofen and aspirin at 250 mg kg −1 .

Safety And Hazards

N-(4-Chlorophenyl)phthalimide is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed . It is recommended to handle this compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

2-(4-chlorophenyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H8ClNO2/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(16)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKHKQJWODBAIMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10224452
Record name Phthalimide, N-(p-chlorophenyl)-
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Molecular Weight

257.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Chlorophenyl)phthalimide

CAS RN

7386-21-2
Record name 2-(4-Chlorophenyl)-1H-isoindole-1,3(2H)-dione
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Record name Phthalimide, N-(p-chlorophenyl)-
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Record name N-(p-Chlorophenyl)phthalimide
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Record name Phthalimide, N-(p-chlorophenyl)-
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Record name N-(4-Chlorophenyl)phthalimide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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